molecular formula C17H18O B14419533 5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol CAS No. 80355-64-2

5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol

Cat. No.: B14419533
CAS No.: 80355-64-2
M. Wt: 238.32 g/mol
InChI Key: WPSXRYZSTJLKFF-UHFFFAOYSA-N
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Description

5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound with the molecular formula C17H18O It is a derivative of naphthalene, featuring a phenol group and a methyl group attached to a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the alkylation of 2-naphthol with 5-methyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes and biological functions.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the phenol group, resulting in different chemical properties.

    2-Naphthol: Contains a hydroxyl group but lacks the tetrahydronaphthalene structure.

    1-Tetralol: Similar structure but with a hydroxyl group instead of a phenol group.

Uniqueness

5-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both a phenol group and a methyl-substituted tetrahydronaphthalene structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

80355-64-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

5-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol

InChI

InChI=1S/C17H18O/c1-12-9-10-16(17(18)11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-3,5,7,9-11,15,18H,4,6,8H2,1H3

InChI Key

WPSXRYZSTJLKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCC3=CC=CC=C23)O

Origin of Product

United States

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